3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone
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Overview
Description
3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO . It has a molecular weight of 228.69 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone consists of a butyrophenone backbone with chlorine and fluorine substitutions at the 3’ and 4’ positions, respectively, and two methyl groups at the 3 position . Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
1. Use in Metabolic Studies
The synthesis of neuroleptic drugs like haloperidol and trifluperidol, which include compounds similar to 3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone, has been achieved for use in metabolic studies. These drugs were labeled with carbon-14 at the carbonyl position to facilitate research in this area (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
2. Synthetic Chemistry
This compound and related compounds have been synthesized using various raw materials, such as 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone. These syntheses, involving condensation and hydrogenation processes, have significance in synthetic chemistry and industrial applications (Shen De-long, 2007).
3. Photocyclization Research
Studies in organic chemistry have explored the photocyclization of compounds related to this compound, such as 2-chloro-1,3-diarylpropan-1,3-diones. These studies contribute to the understanding of photochemical reactions and the formation of complex organic structures like flavones (Košmrlj & Šket, 2007).
4. Chromatography and Analysis
In the field of pharmaceutical analysis, compounds structurally similar to this compound have been used as subjects in studies involving high-performance liquid chromatography (HPLC). These studies are essential for understanding the pharmacokinetics and therapeutic monitoring of related neuroleptic drugs (Mcburney & George, 1998).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLDELGSJBMJLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642398 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-66-4 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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